molecular formula C11H10N2O4 B2966481 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 63987-50-8

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2966481
CAS No.: 63987-50-8
M. Wt: 234.211
InChI Key: UAYCUNGRNDXOOB-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a furan-2-ylmethylene substituent at the C5 position of the pyrimidinetrione core. It is synthesized via a Claisen-Schmidt condensation between 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (dimethylbarbituric acid) and 2-furaldehyde, yielding an 85% product as a yellow powder . Structural confirmation is achieved through NMR and GC/EI-MS analyses . This compound is part of a broader class of 5-arylidene barbiturates, which are studied for their diverse biological and material science applications.

Properties

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYCUNGRNDXOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of furan-2-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that combines a furan ring with a pyrimidine derivative and has a molecular formula of C11H10N2O4C_{11}H_{10}N_2O_4 and a molecular weight of approximately 234.21 g/mol . The pyrimidine moiety in its structure is a common feature in biologically active compounds and pharmaceuticals, giving it potential biological activities and applications in medicinal chemistry.

Applications

This compound is explored for its anticancer and antimicrobial properties. Studies have shown that compounds in this class can inhibit cell proliferation in cancer cell lines, with some derivatives demonstrating promising GI50 values (concentration required to inhibit cell growth by 50%) in the nanomolar range. Structurally similar compounds have also been investigated for their antimicrobial properties, suggesting their potential as therapeutic agents.

Interaction studies are performed to understand the binding affinity and efficacy of this compound against specific biological targets. Modifications to the compound can enhance or alter its biological activity.

Structural Analogs

Several compounds share structural similarities with this compound. These variations in substituents can significantly influence biological activity and application potential.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trioneContains a nitrophenyl groupAntimicrobial activityEnhanced solubility properties
5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneIndole substitutionAnticancer activityPotential for varied bioactivity due to the indole moiety
5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneThiophene ring inclusionAntiviral propertiesVariability in electronic properties

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Substituent Biological/Chemical Properties Applications Key Findings References
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Furan-2-ylmethylene High solubility in polar solvents; moderate fluorescence Sensors, Materials Science Used in electrospun colorimetric sensors for detecting volatile amines due to reactivity with amines .
5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Benzylidene Antiproliferative activity (IC₅₀: 2–10 µM against ovarian/breast cancer cells) Oncology Binds to ctDNA via intercalation; potential for targeted cancer therapy .
MA-1230 (5-([2,2'-bifuran]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione) Bifuranyl-methylene Non-toxic, high solubility in acidic media Corrosion Inhibition Inhibits copper corrosion in nitric acid (90% efficiency at 1 mM); adsorbs via planar π-electrons .
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6-trione Indole-benzylidene Cytotoxic (GI₅₀: 1–10 µM against 60 human tumor cell lines) Oncology Hybrid structure enhances DNA binding; N-benzyl group critical for activity .
Barb (5-(furan-2-ylmethylene)-1,3-dibutylpyrimidine-2,4,6-trione) Furan-2-ylmethylene, dibutyl Enhanced lipophilicity Sensors Used in colorimetric sensors; dibutyl groups improve film-forming properties .
BDAB (5-(4-dibutylaminobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione) Dibutylaminobenzylidene Large Stokes shift (560 meV), solvatochromic behavior Photonics, Light-matter coupling Exhibits ultra-strong coupling in optical cavities; used in energy transfer studies .
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-1,3-dimethylpyrimidine-2,4,6-trione 3,4-Dichlorophenyl-furylmethylene Enhanced antimicrobial activity Antimicrobials Structural halogenation improves bioactivity; potential for drug development .

Key Comparative Insights:

Biological Activity: Anticancer Activity: Indole- and benzylidene-substituted analogs (e.g., 5-(benzylidene)- and 5-((1-benzylindol-3-yl)methylene)- derivatives) exhibit potent antiproliferative effects due to DNA intercalation and hydrophobic interactions . In contrast, the furan-substituted compound lacks significant cytotoxic activity but shows promise in non-therapeutic applications like sensing . Antimicrobial Activity: Halogenation of the furan ring (e.g., 3,4-dichlorophenyl substitution) enhances antimicrobial potency, likely by increasing membrane penetration .

Physical/Chemical Properties :

  • Solubility : The furan-substituted compound’s high polarity contrasts with the lipophilic dibutyl analogs (e.g., Barb), which are more suitable for hydrophobic environments .
  • Photophysical Behavior : BDAB’s large Stokes shift and solvatochromism stem from its push-pull electronic structure, unlike the furan-substituted compound, which has moderate fluorescence .

Applications :

  • Corrosion Inhibition : Bifuranyl-methylene derivatives (e.g., MA-1230) outperform furan-substituted analogs in corrosion inhibition due to planar adsorption and bifunctional chelation .
  • Sensors : The furan-substituted compound’s reactivity with amines makes it ideal for volatile amine detection, whereas Barb’s dibutyl groups enhance sensor durability .

Synthetic Methods :

  • Claisen-Schmidt condensation is common for arylidene barbiturates , while indole hybrids require multi-step Michael additions . Halogenated derivatives often employ electrophilic substitution post-synthesis .

Biological Activity

5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS Number: 63987-50-8) is a heterocyclic compound notable for its potential biological activities. This compound integrates a furan ring with a pyrimidine derivative, contributing to its unique properties and applications in medicinal chemistry. The molecular formula of this compound is C11H10N2O4C_{11}H_{10}N_{2}O_{4}, with a molecular weight of approximately 234.21 g/mol .

The compound exhibits the following chemical properties:

  • Molecular Weight : 234.208 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 344.1 ± 52.0 °C at 760 mmHg
  • Flash Point : 161.9 ± 30.7 °C .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, GI50 values (the concentration required to inhibit cell growth by 50%) have been reported in the nanomolar range for certain derivatives .

Case Study :
A study evaluating the antiproliferative effects of similar compounds found that modifications to the furan and pyrimidine structures significantly enhanced their activity against human cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a variety of microorganisms. This aspect is particularly important as it opens avenues for developing new therapeutic agents targeting bacterial infections .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves the reaction of furan derivatives with dimethylbarbituric acid under controlled conditions to yield high-purity products. The process may include:

  • Mixing furan derivatives with dimethylbarbituric acid in an appropriate solvent.
  • Heating under reflux to facilitate the reaction.
  • Purification through crystallization or chromatography to obtain the final product.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes their unique features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trioneContains a nitrophenyl groupAntimicrobial activityEnhanced solubility properties
5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneIndole substitutionAnticancer activityPotential for varied bioactivity
5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneThiophene ring inclusionAntiviral propertiesVariability in electronic properties

The mechanisms by which these compounds exert their biological effects often involve interaction studies focusing on binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how modifications to the compound can enhance or alter its biological activity .

Q & A

Basic: What are the standard synthesis methods for 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a condensation reaction between 1,3-dimethylbarbituric acid and furfural. A typical protocol involves stirring equimolar amounts of both reactants in water at room temperature for 2 hours, yielding a yellow solid with ~83% efficiency after purification via dichloromethane/NaHSO₃ extraction and MgSO₄ drying . Optimization strategies include:

  • Solvent systems : Two-phase methods (e.g., DCM-H₂O with NaHCO₃) improve yields compared to one-phase systems (DCM + triethylamine) by enhancing phase separation and reducing side reactions .
  • Temperature : Room temperature avoids thermal degradation of the furan moiety, critical for preserving the conjugated structure .

Basic: How is the structural characterization of this compound performed, and what key features are observed?

Answer:
Structural analysis employs:

  • X-ray crystallography : Reveals planar geometry and intermolecular interactions (e.g., hydrogen bonding) that stabilize 2D-polymeric architectures in related derivatives .
  • NMR spectroscopy : Key signals include δ 8.65 (d, 1H, furan proton), 3.41 ppm (s, 6H, methyl groups), confirming the methylene bridge and substituent positions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C furan conjugation) validate the trione core and furan linkage .

Basic: What initial biological screening approaches are used to evaluate its bioactivity?

Answer:

  • Antiproliferative assays : Tested against cancer cell lines (e.g., ovarian, breast) using MTT assays, with IC₅₀ values compared to controls like cisplatin .
  • DNA interaction studies : UV-Vis titration and fluorescence quenching assess binding to calf thymus DNA (ctDNA), with calculated binding constants (Kb) indicating intercalation or groove-binding modes .

Advanced: How do structural modifications influence its biological activity, and how are contradictions in data resolved?

Answer:

  • Substituent effects : Electron-withdrawing groups on the arylidene moiety enhance DNA binding but may reduce solubility, requiring balance in derivative design .
  • Contradictions : Discrepancies in IC₅₀ values across studies may arise from cell line heterogeneity or assay conditions. Cross-validation with 3D spheroid models and proteomic profiling resolves false positives .

Advanced: What mechanisms underlie its corrosion inhibition properties in acidic environments?

Answer:

  • Adsorption studies : Electrochemical impedance spectroscopy (EIS) and polarization curves show >90% inhibition efficiency for copper in HNO₃, attributed to adsorption via the furan and trione moieties forming protective layers .
  • Computational support : Density Functional Theory (DFT) calculates high adsorption energy (-345 kJ/mol) and Fukui indices identifying nucleophilic attack sites on the furan ring .

Advanced: How do solvatochromic and spectroscopic properties inform its application in light-matter interaction studies?

Answer:

  • Solvatochromism : Bathochromic shifts in polar solvents (e.g., Δλ = 50 nm in DMSO vs. hexane) indicate intramolecular charge transfer, useful for designing push-pull systems in photonics .
  • Ultra-strong coupling : When embedded in optical microcavities, the compound exhibits Rabi splitting (~560 meV), enabling polariton-based devices .

Advanced: How can computational methods predict and optimize its bioactivity or material properties?

Answer:

  • Molecular docking : Simulates binding to target proteins (e.g., mutant SOD1 for anti-aggregation activity) using AutoDock Vina, with binding scores (<-7 kcal/mol) guiding synthetic priorities .
  • Molecular dynamics (MD) : Models adsorption on metal surfaces to predict corrosion inhibition efficiency, correlating with experimental SEM/EDX data .

Advanced: What strategies optimize the synthesis of derivatives with tailored properties?

Answer:

  • Enamine precursor routes : React 5-((dimethylamino)methylene) derivatives with amino acids under mild conditions (room temperature, NaHCO₃), achieving >90% yields for functionalized analogs .
  • Photoresponsive derivatives : Incorporation of Stenhouse adducts via [4+2] cycloaddition enables reversible color changes under visible light, useful in smart materials .

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